molecular formula C15H11FN2O B5769547 5-(4-fluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

5-(4-fluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No. B5769547
M. Wt: 254.26 g/mol
InChI Key: KNKFPXZUWSBJPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-fluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FPhOx or 4'-fluoro-4-methylbiphenyl-2-carboxylic acid 3-oxo-5-phenyl-1,2,4-oxadiazole. It is a heterocyclic compound that contains an oxadiazole ring and two aromatic rings.

Scientific Research Applications

FPhOx has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antibacterial, and antifungal properties. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. FPhOx has been shown to have selective toxicity towards cancer cells and has the potential to be used in cancer therapy. It has also been studied for its potential use as an antibiotic and antifungal agent.

Mechanism of Action

The mechanism of action of FPhOx is not fully understood. However, it is believed to act by inhibiting the growth and proliferation of cancer cells by inducing apoptosis. FPhOx has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
FPhOx has been shown to have low toxicity towards normal cells and tissues. It has been found to be well-tolerated in animal studies and has not shown any significant adverse effects. FPhOx has been shown to have a high binding affinity towards metal ions, which makes it a potential fluorescent probe for detecting metal ions in biological systems.

Advantages and Limitations for Lab Experiments

FPhOx has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it is readily available. It has also been shown to have low toxicity towards normal cells and tissues, which makes it a potential candidate for cancer therapy. However, FPhOx has some limitations for lab experiments. It is not very soluble in water, which makes it difficult to use in aqueous solutions. It is also not very stable under acidic conditions, which limits its use in acidic environments.

Future Directions

There are several future directions for the research on FPhOx. One potential direction is to investigate its use as a fluorescent probe for detecting metal ions in biological systems. Another direction is to study its potential use as an antibiotic and antifungal agent. FPhOx could also be further studied for its potential use in cancer therapy and as a selective toxicity agent towards cancer cells. Additionally, future research could focus on improving the solubility and stability of FPhOx to make it more versatile for lab experiments.

Synthesis Methods

The synthesis of FPhOx is a multi-step process that involves the reaction of 4-fluorobenzoyl chloride with 4-methylbiphenyl-2-amine to produce 4'-fluoro-4-methylbiphenyl-2-carboxylic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with sodium azide to produce the oxadiazole ring. The final product is obtained by hydrolyzing the acid chloride with sodium hydroxide.

properties

IUPAC Name

5-(4-fluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O/c1-10-2-4-11(5-3-10)14-17-15(19-18-14)12-6-8-13(16)9-7-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKFPXZUWSBJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.